molecular formula C11H8ClNO4 B5717934 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid

2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid

Cat. No. B5717934
M. Wt: 253.64 g/mol
InChI Key: RSMOGGCFHWKOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid, also known as CPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPB is a member of the pyrrolidine family of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid is not yet fully understood. However, studies have suggested that 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory properties. 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been found to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid is its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases. 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been found to be relatively non-toxic and has a low risk of side effects. However, one limitation of 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid is its relatively low solubility in water, which may make it difficult to use in certain lab experiments.

Future Directions

There are many potential future directions for research on 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid. One area of interest is the development of new synthesis methods for 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid that may improve its solubility and make it more suitable for use in lab experiments. Another area of interest is the development of new applications for 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid, such as in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid and to identify any potential side effects or limitations.

Synthesis Methods

2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid can be synthesized through a variety of methods, including the reaction of 2-chloro-4-nitrobenzoic acid with pyrrolidine-2,5-dione in the presence of a reducing agent. Other methods of synthesis have also been reported, including the reaction of 2-chloro-4-nitrobenzoic acid with pyrrolidine in the presence of a catalyst.

Scientific Research Applications

2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has been found to have a range of potential applications in scientific research. One of the most promising areas of application is in the study of cancer. Studies have shown that 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has anticancer properties and can inhibit the growth of cancer cells. 2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid has also been found to exhibit anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4/c12-8-5-6(1-2-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMOGGCFHWKOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5724744

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